Ethyl 6-chloro-2-cyanonicotinate
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Overview
Description
Ethyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a cyano group at the 2nd position on the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2-cyanonicotinate can be synthesized through various methods. One common method involves the reaction of ethyl nicotinate with phosphorus oxychloride (POCl3) and potassium cyanide (KCN) under controlled conditions. The reaction typically proceeds as follows:
- Ethyl nicotinate is reacted with POCl3 to introduce the chloro group at the 6th position.
- The resulting intermediate is then treated with KCN to introduce the cyano group at the 2nd position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted nicotinates.
Reduction: Formation of ethyl 6-chloro-2-aminonicotinate.
Oxidation: Formation of corresponding oxides and other oxidized derivatives.
Scientific Research Applications
Ethyl 6-chloro-2-cyanonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-cyanonicotinate is primarily based on its ability to interact with various molecular targets. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and interfere with cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate: Similar structure with an additional chloromethyl group.
Ethyl 6-chloro-2-aminonicotinate: Similar structure with an amino group instead of a cyano group.
Uniqueness
Ethyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chloro and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 6-chloro-2-cyanonicotinate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group at the 6-position and a cyano group at the 2-position of the nicotinic acid structure. The molecular formula is C9H7ClN2O2 with a molecular weight of 202.62 g/mol. Its unique structural features contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Involving the reaction of 6-chloronicotinic acid with ethyl cyanoacetate in the presence of bases like sodium ethoxide or potassium carbonate.
- Functionalization Techniques : Modifying existing pyridine derivatives to enhance biological properties.
Each method varies in yield and purity, influencing the compound's application in research and industry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound and its derivatives may possess both antibacterial and antifungal properties. For instance, derivatives have been evaluated against various bacterial strains, demonstrating effective inhibition at certain concentrations.
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential . It has shown promise in inhibiting cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC50) values for some derivatives have been reported as follows:
Compound | IC50 (μM) | Target Cell Line |
---|---|---|
12m | 45.69 | Hepatic Stellate Cells |
12q | 45.81 | Hepatic Stellate Cells |
These results suggest that modifications to the compound can enhance its efficacy against specific cancer types .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular pathways associated with growth and proliferation.
Case Studies
- Study on Antifibrotic Activity : One study evaluated the antifibrotic effects of compounds related to this compound using Picro-Sirius red staining and hydroxyproline assays. The results indicated effective inhibition of collagen expression, suggesting potential therapeutic applications for fibrosis treatment .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria, confirming that certain derivatives exhibited significant inhibitory effects, highlighting their potential as antimicrobial agents.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 6-chloro-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-4-8(10)12-7(6)5-11/h3-4H,2H2,1H3 |
InChI Key |
FEUROFDHBYLLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C#N |
Origin of Product |
United States |
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